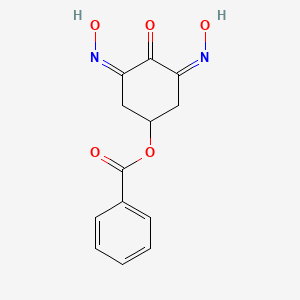![molecular formula C19H22N2O3 B5849420 N-(4-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5849420.png)
N-(4-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide, commonly known as DMAPT, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. DMAPT has been shown to inhibit the activity of the transcription factor NF-κB, which plays a critical role in the development and progression of many types of cancer. In
Wirkmechanismus
DMAPT inhibits the activity of NF-κB by targeting the upstream kinase IKKβ, which is responsible for phosphorylating and activating the NF-κB transcription factor. DMAPT has been shown to bind to the cysteine residues in the ATP-binding pocket of IKKβ, thereby preventing its activation and subsequent phosphorylation of NF-κB. This results in the downregulation of NF-κB target genes that promote cell survival and proliferation, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMAPT has been shown to have a variety of biochemical and physiological effects in cancer cells. In addition to inhibiting NF-κB activity, DMAPT has been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and XIAP, as well as upregulate the expression of pro-apoptotic proteins such as Bax and Bak. DMAPT has also been shown to inhibit angiogenesis by downregulating the expression of VEGF and other pro-angiogenic factors.
Vorteile Und Einschränkungen Für Laborexperimente
DMAPT has several advantages as a research tool, including its specificity for NF-κB and its ability to sensitize cancer cells to radiation and chemotherapy. However, DMAPT has several limitations as well. It has poor solubility in water and organic solvents, which can limit its use in certain experimental settings. Additionally, DMAPT has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on DMAPT. One area of interest is the development of more potent and selective inhibitors of IKKβ and NF-κB. Another area of interest is the identification of biomarkers that can predict response to DMAPT treatment in cancer patients. Additionally, there is interest in exploring the use of DMAPT in combination with other targeted therapies, such as PARP inhibitors and immune checkpoint inhibitors, to enhance its therapeutic efficacy.
Synthesemethoden
DMAPT can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenol with acetic anhydride to form 2-(2,4-dimethylphenoxy)acetic acid. This intermediate is then reacted with 4-aminobenzoyl chloride to form N-(4-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide. The final product can be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
DMAPT has been extensively studied for its potential use in cancer treatment. NF-κB is a transcription factor that is involved in the regulation of many genes that promote cell survival, proliferation, and angiogenesis. Inhibition of NF-κB activity by DMAPT has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit tumor growth and metastasis in animal models. DMAPT has also been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
N-[4-[[2-(2,4-dimethylphenoxy)acetyl]amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-4-18(22)20-15-6-8-16(9-7-15)21-19(23)12-24-17-10-5-13(2)11-14(17)3/h5-11H,4,12H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMKBNDZJRKOBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-[1-(1-piperidinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5849352.png)
![4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B5849365.png)

![methyl 2-{[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5849387.png)

![2-amino-N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide](/img/structure/B5849412.png)


![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(2-thienyl)methanone](/img/structure/B5849441.png)

![4-methoxy-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5849448.png)
![ethyl 2-[(5-methyl-2-furoyl)amino]benzoate](/img/structure/B5849452.png)
![isopropyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5849454.png)